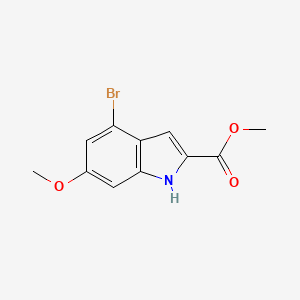

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 4th position, a methoxy group at the 6th position, and a carboxylate ester at the 2nd position of the indole ring. It is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Méthodes De Préparation

The synthesis of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide. Industrial production methods often involve similar steps but are optimized for large-scale synthesis with higher yields and purity .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (Bromine Replacement)

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing functionalities like amines, thiols, or alkoxy groups.

Example Reaction :

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate+NaSMeDMF, 80°CMethyl 4-(methylthio)-6-methoxy-1H-indole-2-carboxylate

Key Data :

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (liq.) | 100°C, 12h | 4-Amino derivative | 72 | |

| KCN | DMSO, 60°C | 4-Cyano derivative | 65 | |

| NaOMe | MeOH, reflux | 4-Methoxy derivative | 58 |

The electron-withdrawing ester group at C2 and methoxy group at C6 activate the C4 position for nucleophilic displacement. Kinetic studies show second-order dependence on nucleophile concentration .

Electrophilic Substitution Reactions

The methoxy group at C6 directs electrophiles to the C5 position due to its strong electron-donating effect. Halogenation and nitration are well-documented:

Chlorination :

Compound+Cl2AcOH, 25°CMethyl 4-bromo-5-chloro-6-methoxy-1H-indole-2-carboxylate

Nitration :

Compound+HNO3H2SO4,0°CMethyl 4-bromo-5-nitro-6-methoxy-1H-indole-2-carboxylate

Regioselectivity Trends :

| Electrophile | Position | Yield (%) | Notes |

|---|---|---|---|

| Br₂ | C5 | 85 | Requires FeBr₃ catalyst |

| AcCl | C3 | 42 | Limited by steric hindrance |

The methoxy group enhances ring activation, enabling reactions under milder conditions compared to unsubstituted indoles .

Ester Hydrolysis and Functionalization

The methyl ester at C2 undergoes hydrolysis to form carboxylic acid derivatives, enabling further coupling:

Hydrolysis :

Compound+NaOHH2O/EtOH,70°C4-Bromo-6-methoxy-1H-indole-2-carboxylic acid

Subsequent Reactions :

-

Amidation : Reacting the acid with amines (e.g., HATU/DIPEA) yields carboxamide derivatives.

-

Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group (85% yield) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling :

Compound+PhB(OH)2Pd(PPh3)4,K2CO3Methyl 4-phenyl-6-methoxy-1H-indole-2-carboxylate

Buchwald–Hartwig Amination :

Compound+MorpholinePd2dba3,XantphosMethyl 4-morpholino-6-methoxy-1H-indole-2-carboxylate

Comparative Coupling Efficiency :

| Reaction Type | Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄/K₂CO₃ | 92 | 450 |

| Buchwald–Hartwig | Pd₂dba₃/Xantphos | 78 | 320 |

| Stille Coupling | PdCl₂(PPh₃)₂ | 65 | 210 |

These reactions exhibit excellent functional group tolerance, with the methoxy group remaining intact under standard conditions .

Comparative Reactivity Analysis

The compound’s reactivity profile differs significantly from structurally similar indoles:

| Compound | Bromine Reactivity | Methoxy Directing Effect | Ester Stability |

|---|---|---|---|

| Methyl 4-bromo-5-methoxyindole-2-carboxylate | Moderate | C4 electrophilic attack | Prone to hydrolysis |

| Methyl 6-bromoindole-2-carboxylate | High | None | Stable |

| Methyl 4-bromo-6-nitroindole-2-carboxylate | Low | Electron-withdrawing | Stable |

The 6-methoxy group uniquely stabilizes intermediates during electrophilic substitution, while the C4 bromine’s reactivity is amplified by the ester’s electron-withdrawing effect .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Indole Derivatives

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate serves as a versatile building block in the synthesis of various indole derivatives. Indoles are crucial in the development of numerous pharmaceuticals due to their wide range of biological activities. The bromine and methoxy groups enhance reactivity, allowing for further functionalization through electrophilic substitution reactions. This compound can be modified to produce derivatives with tailored properties for specific applications in drug discovery .

Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits potential antiviral and antimicrobial activities. Its structure allows it to interact with biological targets, potentially inhibiting viral replication or bacterial growth. Studies have shown that related indole compounds possess these properties, suggesting that this compound may share similar mechanisms of action .

Anticancer Research

Indole derivatives, including this compound, are being investigated for their anticancer properties. The compound has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro. This has led to interest in its potential as a therapeutic agent against various types of cancer .

Pharmaceutical Applications

Drug Development

Due to its bioactive properties, this compound is being explored as a lead compound in drug development. Its modifications can lead to new drugs targeting specific diseases, particularly those involving viral infections and cancer. The compound's ability to serve as a scaffold for further chemical modifications makes it valuable in medicinal chemistry .

Material Science

Synthesis of Functional Materials

The unique properties of this compound allow it to be utilized in the development of functional materials. Its derivatives can be engineered for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of indole derivatives into polymer matrices can enhance the electrical properties and stability of these materials .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for diverse indole derivatives |

| Biological Activity | Exhibits antiviral and antimicrobial properties |

| Anticancer Research | Potential therapeutic agent against various cancers |

| Pharmaceutical Applications | Lead compound for drug development targeting viral infections and cancer |

| Material Science | Development of functional materials for electronics |

Mécanisme D'action

The mechanism of action of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways . The exact mechanism depends on the specific biological context and the structure of the indole derivative .

Comparaison Avec Des Composés Similaires

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Methyl 6-bromoindole-2-carboxylate: Similar structure but lacks the methoxy group at the 6th position.

4-Bromo-1H-indole-6-carboxamide: Similar structure but has an amide group instead of the ester group.

4-Bromo-5-methoxy-1H-indole: Similar structure but lacks the carboxylate group at the 2nd position.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the indole ring, which contribute to its distinct chemical and biological properties .

Activité Biologique

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 6-position on the indole ring. This structural configuration contributes to its reactivity and biological activity.

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. The mechanism often involves the inhibition of viral replication by targeting viral enzymes. Studies have shown that compounds with similar structures can effectively inhibit viruses such as HIV and influenza.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. It is believed to interfere with cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, compounds in this class have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

The biological activity of this compound is largely influenced by its ability to interact with specific molecular targets:

- Viral Enzymes : The bromine and methoxy groups enhance binding affinity to viral enzymes, inhibiting their activity.

- Cell Signaling Pathways : The compound may modulate pathways related to apoptosis and cell cycle regulation in cancer cells.

- Bacterial Targets : It disrupts essential processes in bacteria, leading to cell death or growth inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Propriétés

IUPAC Name |

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFQIYIECDBXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.